N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide
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Overview
Description
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a complex organic compound that features both benzimidazole and pyrazine moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide typically involves the condensation of benzimidazole derivatives with pyrazine carboxylic acid derivatives. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as sulfur to facilitate the reaction . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal functions. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share the benzimidazole moiety but differ in their substituents, leading to different chemical and biological properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with different functional groups, resulting in unique reactivity and applications.
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide is unique due to its combination of benzimidazole and pyrazine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-6-16-12(7-15-9)14(20)17-8-13-18-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEZMYNWMHKCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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